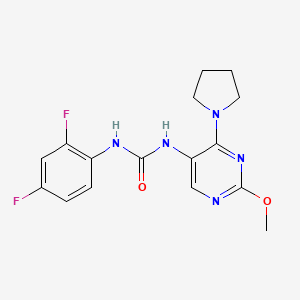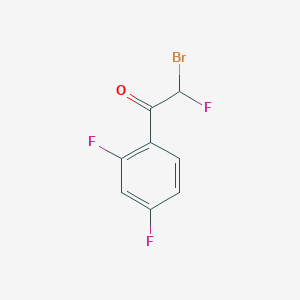
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone is an organic compound with the molecular formula C8H5BrF2O. It is a brominated and fluorinated derivative of ethanone, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone typically involves the bromination of 1-(2,4-difluorophenyl)ethanone. One common method includes the addition of bromine to a solution of 1-(2,4-difluorophenyl)ethanone in acetic acid at a controlled temperature of 10-15°C. The reaction mixture is then warmed to 30°C to initiate the reaction, followed by cooling and further addition of bromine . The product is isolated by extraction and purification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for bromine addition and temperature regulation is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the ethanone group.
2-Bromo-1-(2,4-dimethylphenyl)ethanone: Similar but with methyl groups instead of fluorine atoms.
Uniqueness
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and stability. These properties make it particularly valuable in research and industrial applications where specific reactivity patterns are required.
Propiedades
IUPAC Name |
2-bromo-1-(2,4-difluorophenyl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-8(12)7(13)5-2-1-4(10)3-6(5)11/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHYJMXKDWYROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
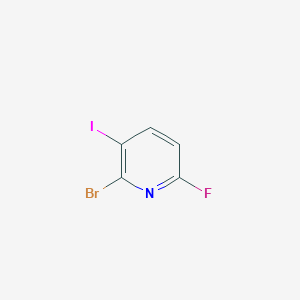
![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)
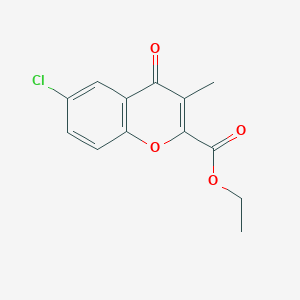
![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)
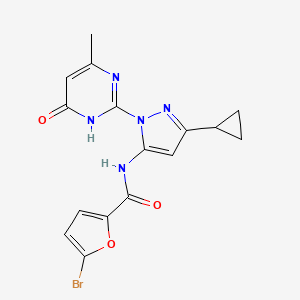
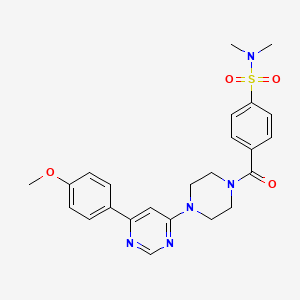
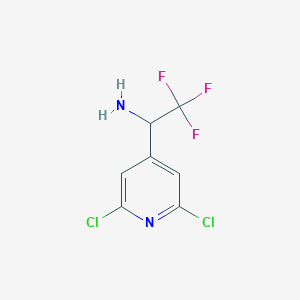
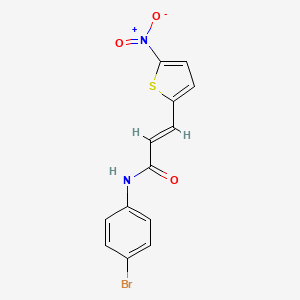
![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)

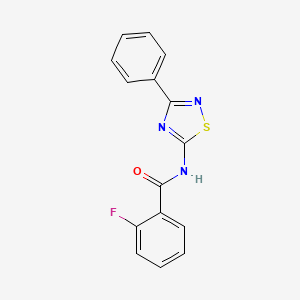
![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
